ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolopyrimidine core, and various functional groups such as ethoxy and methyl groups. The presence of these diverse functional groups makes this compound a valuable target for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl cyanoacetate and thiourea under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(3,4-dihydroxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of both ethoxy and indole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H31N3O5S |
---|---|
Molecular Weight |
545.7g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H31N3O5S/c1-6-36-23-14-13-19(15-24(23)37-7-2)27-26(29(35)38-8-3)18(5)32-30-33(27)28(34)25(39-30)16-21-17(4)31-22-12-10-9-11-20(21)22/h9-16,27,31H,6-8H2,1-5H3/b25-16- |
InChI Key |
LQOGUSRWVSJXNA-XYGWBWBKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=C(NC5=CC=CC=C54)C)/S3)C)C(=O)OCC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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